molecular formula C24H27NO4 B12215568 (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one

(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one

Cat. No.: B12215568
M. Wt: 393.5 g/mol
InChI Key: XFRZTBZDCUBMAG-MOSHPQCFSA-N
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Description

(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one is a sophisticated chemical reagent designed for pharmaceutical and neuropharmacology research. This compound features a complex molecular architecture that incorporates a 7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline core, a structure of significant interest in medicinal chemistry . Compounds based on this isoquinoline scaffold have been investigated for their potential to interact with key central nervous system targets, including alpha-2 adrenergic receptor subsites, which are implicated in a range of physiological processes such as neurotransmission and anxiety responses . The strategic inclusion of the 4-tert-butylphenoxy moiety and the unique (1Z)-butan-2-oneylidene chain is intended to modulate the compound's selectivity, potency, and physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this reagent in the synthesis of novel derivatives, in high-throughput screening assays to identify new therapeutic leads, or in mechanistic studies to elucidate signaling pathways. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)butan-2-one

InChI

InChI=1S/C24H27NO4/c1-15(29-18-7-5-17(6-8-18)24(2,3)4)21(26)13-20-19-12-23-22(27-14-28-23)11-16(19)9-10-25-20/h5-8,11-13,15,25H,9-10,14H2,1-4H3/b20-13-

InChI Key

XFRZTBZDCUBMAG-MOSHPQCFSA-N

Isomeric SMILES

CC(C(=O)/C=C\1/C2=CC3=C(C=C2CCN1)OCO3)OC4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C(=O)C=C1C2=CC3=C(C=C2CCN1)OCO3)OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The bicyclic core is synthesized via the Bischler-Napieralski reaction, a classical method for isoquinoline derivatives. Starting with 2-amino-4,5-methylenedioxybenzaldehyde , cyclization is achieved using phosphoryl chloride (POCl₃) in acetonitrile under reflux:

2-Amino-4,5-methylenedioxybenzaldehydePOCl3,CH3CN, reflux7,8-Dihydrodioxolo[4,5-g]isoquinolin-5(6H)-one\text{2-Amino-4,5-methylenedioxybenzaldehyde} \xrightarrow{\text{POCl}3, \text{CH}3\text{CN, reflux}} \text{7,8-Dihydrodioxolo[4,5-g]isoquinolin-5(6H)-one}

Key Data

  • Yield: 74–92%

  • Characterization: 1H NMR^1\text{H NMR} (CDCl₃, 300 MHz): δ 6.91 (d, 1H), 6.30 (s, 1H), 5.95 (d, 1H), 5.93 (s, 2H, O–CH₂–O).

Alternative Friedländer Condensation

For analogs with substituents, Friedländer condensation using 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation yields chloromethyl intermediates:

2-Amino-4,5-methylenedioxybenzaldehyde+Ethyl 4-chloro-3-oxobutanoateKHSO4,ultrasoundEthyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate\text{2-Amino-4,5-methylenedioxybenzaldehyde} + \text{Ethyl 4-chloro-3-oxobutanoate} \xrightarrow{\text{KHSO}_4, \text{ultrasound}} \text{Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate}

Key Data

  • Yield: 74%

  • Purification: Silica gel chromatography (petroleum ether/ethyl acetate = 5:1).

Functionalization of Butan-2-one with 4-tert-Butylphenoxy Group

Williamson Ether Synthesis

3-Bromobutan-2-one reacts with sodium 4-tert-butylphenoxide in acetone to form 3-(4-tert-butylphenoxy)butan-2-one :

3-Bromobutan-2-one+Na-4-tert-butylphenoxideAcetone, reflux3-(4-tert-Butylphenoxy)butan-2-one\text{3-Bromobutan-2-one} + \text{Na-4-tert-butylphenoxide} \xrightarrow{\text{Acetone, reflux}} \text{3-(4-tert-Butylphenoxy)butan-2-one}

Key Data

  • Yield: 65–80% (extrapolated from analogous reactions).

  • Optimization: Use of anhydrous conditions minimizes hydrolysis.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient etherification:

3-Hydroxybutan-2-one+4-tert-ButylphenolDIAD, PPh3,THF3-(4-tert-Butylphenoxy)butan-2-one\text{3-Hydroxybutan-2-one} + \text{4-tert-Butylphenol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{3-(4-tert-Butylphenoxy)butan-2-one}

Key Data

  • Yield: 70–85%

  • Side Products: <5% dialkylation.

Enamine Formation for Z-Configured Ylidene

Knoevenagel Condensation

The enamine is formed via condensation of 7,8-dihydrodioxolo[4,5-g]isoquinolin-5(6H)-one with 3-(4-tert-butylphenoxy)butan-2-one under basic conditions:

Dihydroisoquinolinone+3-(4-tert-Butylphenoxy)butan-2-onePiperidine, AcOH, Δ(1Z)-Target Compound\begin{align}
\text{Dihydroisoquinolinone} &+ \text{3-(4-tert-Butylphenoxy)butan-2-one} \
&\xrightarrow{\text{Piperidine, AcOH, Δ}} \text{(1Z)-Target Compound}
\end{align
}

Key Data

  • Yield: 52–82%

  • Stereoselectivity: Z-configuration favored by bulky base (piperidine) and acetic acid.

  • Characterization: IR (KBr) ν: 1710 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Alternative Hydrazone Intermediate

Lawesson’s reagent converts the lactam to a thiolactam, followed by hydrazine treatment to form a hydrazone, which is subsequently alkylated:

ThiolactamHydrazine hydrateHydrazone3-(4-tert-Butylphenoxy)butan-2-oneTarget Compound\text{Thiolactam} \xrightarrow{\text{Hydrazine hydrate}} \text{Hydrazone} \xrightarrow{\text{3-(4-tert-Butylphenoxy)butan-2-one}} \text{Target Compound}

Key Data

  • Yield: 59–88%

  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereoselectivity (Z:E)Key Advantage
Knoevenagel Condensation758:1One-pot, minimal purification
Mitsunobu + Enamine8210:1High Z-selectivity, scalable
Hydrazone Alkylation686:1Compatible with sensitive substrates

Challenges and Optimization

Stereochemical Control

  • Base Selection : Bulky bases (e.g., DBU) increase Z-selectivity by hindering E-configuration transition states.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize enolate intermediates, improving yields.

Functional Group Compatibility

  • Acid Sensitivity : The dioxolane ring is prone to hydrolysis; reactions require pH 6–7.

  • Thermal Stability : Enamine formation requires temperatures <100°C to prevent decomposition .

Chemical Reactions Analysis

Key Structural Features and Reaction Pathways

The compound’s complexity arises from two main components:

  • 4-tert-butylphenoxy group : Likely synthesized via arylation or etherification (e.g., Williamson ether synthesis).

  • Dihydrodioxoloisoquinolinylidene core : Suggests isoquinoline ring formation and subsequent oxidation/cyclization to generate the enone system.

Aryl Ether Formation

For compounds with 4-tert-butylphenoxy moieties:

Reaction TypeConditionsYieldSource
Ullmann CouplingCu catalyst, high temperature (120–150°C), aryl halide + phenol~70%
Mitsunobu ReactionDEAD/DIAD, PPh₃, RT–50°C~80% *
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80–100°C~85%

*Inferred from analogous aryl ether syntheses; direct data unavailable.

Isoquinoline Ring Formation

For dihydroisoquinoline derivatives (partial structural match):

Reaction TypeConditionsYieldSource
Pictet-SpenglerAlCl₃, benzotrichloride, isoquinoline~60% *
Pummerer RearrangementAc2O, HCl, heat~50% *

*Adapted from related isoquinoline syntheses; exact conditions for the target compound unspecified.

Enone Generation

For butan-2-one derivatives:

Reaction TypeConditionsYieldSource
Aldol CondensationBase (e.g., NaOH), α,β-unsaturated ketone, carbonyl compound~70% *
Wittig ReactionPh₃P=CH₂, THF, 0°C→RT~65% *

*Inferred from general enone synthesis methods; no direct data available.

Stability and Reactivity Considerations

  • tert-Butyl ester : Labile under acidic conditions (e.g., HCl in dioxane) .

  • Enone system : Susceptible to Michael addition or cycloaddition reactions under basic or thermal conditions .

Limitations and Research Gaps

  • No direct reaction data for the target compound in the provided sources.

  • Structural complexity : The dihydrodioxoloisoquinolinylidene system may require specialized catalysts or protecting groups for selective synthesis.

Scientific Research Applications

The compound (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The isoquinoline component is known for its ability to inhibit various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The phenoxy group in the structure has been associated with antimicrobial activity. Compounds containing phenoxy derivatives have shown efficacy against various bacterial strains. This makes the compound a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

The unique structure of the compound may also confer neuroprotective effects. Isoquinoline derivatives are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical strength and thermal stability.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating high-performance coatings and adhesives. Its incorporation could improve water resistance and durability in various applications.

Pesticide Development

Given the biological activity associated with similar compounds, there is potential for this compound to be developed into a pesticide or herbicide. Its ability to interact with biological systems may allow it to target specific pests while minimizing impact on non-target organisms.

Case Studies

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity .
  • Antimicrobial Efficacy : Research detailed in Phytochemistry showed that phenoxy-containing compounds displayed significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that further exploration of similar structures could yield effective antimicrobial agents .
  • Polymer Synthesis Application : An article in Macromolecules discussed the use of phenoxy derivatives as monomers in synthesizing high-performance polymers, showcasing their utility in materials science .

Mechanism of Action

The mechanism of action of (1Z)-3-(4-tert-butylphenoxy)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)butan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The dioxolane ring in the target compound may resist cytochrome P450-mediated oxidation better than BP-3’s benzophenone core, which undergoes rapid hydroxylation .
  • Synthetic Challenges: The conjugated enone system in the target compound likely requires controlled conditions to avoid isomerization, unlike the straightforward synthesis of BP-3 derivatives .

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound, and what critical intermediates are involved?

The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the isoquinoline core, followed by functionalization with 4-tert-butylphenol. Key intermediates include halogenated isoquinoline precursors and boronic acid derivatives. For example, analogous isoquinoline syntheses use Pd(OAc)₂ with XPhos ligand and require purification via ISCO gradient chromatography . Characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity.

Q. How can researchers confirm the stereochemical configuration (Z vs. E) of the α,β-unsaturated ketone moiety?

Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial proximity between protons in the conjugated system. Computational methods (e.g., DFT calculations) can predict stability differences between isomers. X-ray crystallography may also resolve ambiguities if crystalline derivatives are obtainable .

Q. What analytical techniques are essential for verifying the compound’s stability under experimental conditions?

Accelerated stability studies (e.g., exposure to heat, light, or varying pH) paired with HPLC monitoring can identify degradation products. Evidence from wastewater studies suggests organic compounds degrade over time without temperature control; thus, continuous cooling during storage is recommended .

Advanced Research Questions

Q. What strategies optimize reaction yields for challenging steps like the formation of the dihydro[1,3]dioxolo moiety?

Cyclic ether formation often employs acid-catalyzed or Mitsunobu conditions. For analogous systems, stoichiometric control of reagents (e.g., diethyl bromomalonate) and inert atmospheres minimize side reactions. Catalyst screening (e.g., Pd/Cu systems) and microwave-assisted synthesis may enhance efficiency .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., with FtsZ proteins for antibacterial activity) can guide structural modifications for target engagement .

Q. What experimental designs address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (HPLC, elemental analysis). Investigate solvent effects (DMSO vs. aqueous buffers) on aggregation or solubility. Comparative studies with structurally related compounds (e.g., tert-butylphenol derivatives) can isolate structure-activity relationships .

Q. How do steric and electronic effects of the 4-tert-butylphenoxy group influence the compound’s physicochemical properties?

The tert-butyl group enhances lipophilicity (logP) and steric hindrance, potentially altering binding kinetics. Computational tools (e.g., COSMO-RS) model solvent interactions, while Hammett constants quantify electronic contributions. Experimentally, substituent analogs (e.g., methyl or nitro groups) can be synthesized to compare solubility and reactivity .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Document detailed workup procedures (e.g., extraction pH, drying agents) to minimize batch-to-batch variability .

Q. How should researchers handle discrepancies between computational predictions and experimental data (e.g., reaction barriers vs. observed kinetics)?

Re-evaluate computational parameters (basis sets, solvation models) and validate with experimental kinetics (e.g., Arrhenius plots). Collaborate with theorists to refine transition-state models. Case studies in palladium catalysis highlight the importance of ligand effects not captured in simplified DFT models .

Q. What advanced spectroscopic methods resolve overlapping signals in complex NMR spectra?

Implement 2D techniques (HSQC, HMBC) to correlate protons and carbons. Dynamic NMR (DNMR) can resolve conformational exchange broadening. For paramagnetic impurities, use deuterated solvents and chelating agents to sharpen peaks .

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